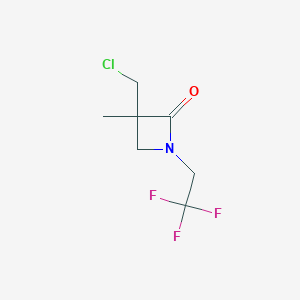
3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one is a useful research compound. Its molecular formula is C7H9ClF3NO and its molecular weight is 215.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that β-lactams, a group to which this compound belongs, are often used as building blocks in the synthesis of a variety of nitrogen-containing target structures with promising biological characteristics .
Mode of Action
Β-lactams, including 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one, are known for their high ring strain, making them prominent substrates susceptible to ring-opening and ring-transformation reactions . These reactions can lead to a variety of nitrogen-containing acyclic and heterocyclic compounds .
Biochemical Pathways
The synthesis of β-lactams, such as this compound, and their subsequent ring-opening and ring-transformation reactions, can lead to a diverse set of (a)cyclic cf3-substituted molecules .
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl group into organic molecules, such as β-lactams, can increase the biological half-life by impeding oxidative metabolism and increase bioabsorption due to lipophilic effects .
Result of Action
Β-lactams bearing a trifluoromethyl group are considered interesting entities for the construction of novel targets with a diverse set of potential applications .
Action Environment
The synthetic chemistry focused on the incorporation of one or more fluorine atoms into organic molecules has resulted in many new approaches and strategies .
Properties
IUPAC Name |
3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO/c1-6(2-8)3-12(5(6)13)4-7(9,10)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJISDFFOXUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-60-3 |
Source


|
| Record name | 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2933038.png)
![9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2933041.png)
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2933042.png)


![ethyl 2-[(2-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2933046.png)
![N-[(2-fluorophenyl)methyl]-4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2933049.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2933050.png)

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2933055.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

